An In-depth Technical Guide to the Synthesis of 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid
An In-depth Technical Guide to the Synthesis of 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid
This guide provides a comprehensive technical overview for the synthesis of 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The document delves into two primary synthetic strategies, offering detailed protocols, mechanistic insights, and comparative analysis to empower informed experimental design.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural features allow for diverse interactions with biological targets, leading to a wide spectrum of activities, including antimicrobial, antiviral, and anticancer properties. The target molecule, 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid, combines this versatile heterocycle with a substituted aminobenzoic acid moiety, suggesting potential applications as a tailored enzyme inhibitor or a functionalized building block in the synthesis of more complex bioactive molecules. This guide will explore two robust synthetic pathways to access this compound, providing the necessary detail for successful laboratory execution.
Synthetic Strategies and Mechanistic Rationale
Two principal and scientifically sound approaches for the synthesis of the target compound are presented herein:
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Route A: Nucleophilic Substitution. This strategy relies on the formation of a reactive chloromethyl intermediate followed by substitution with 4-aminobenzoic acid. This is often a high-yielding and straightforward approach.
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Route B: Reductive Amination. This pathway involves the condensation of a benzimidazole-2-carbaldehyde with 4-aminobenzoic acid to form an imine, which is subsequently reduced to the desired secondary amine. This method is known for its high selectivity and mild reaction conditions.
The choice between these routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Route A: Synthesis via Nucleophilic Substitution
This pathway is a three-step process commencing with the synthesis of the benzimidazole core, followed by N-methylation, and culminating in the final nucleophilic substitution.
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
The initial and crucial step is the Phillips condensation of o-phenylenediamine with chloroacetic acid. This acid-catalyzed cyclization is a well-established method for the formation of the benzimidazole ring system.
Protocol:
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In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and chloroacetic acid (11.3 g, 0.12 mol).
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Carefully add 4 M hydrochloric acid (75 mL) to the mixture.
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Heat the reaction mixture to reflux at 110-120°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath (0-10°C).
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Slowly neutralize the mixture to a pH of 8-9 with a dilute ammonia solution while stirring vigorously.
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Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(chloromethyl)-1H-benzimidazole.[1]
Causality of Experimental Choices:
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The excess of chloroacetic acid ensures the complete consumption of the more valuable o-phenylenediamine.
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Hydrochloric acid acts as a catalyst, protonating the carbonyl group of chloroacetic acid, thereby activating it for nucleophilic attack by the diamine. It also serves as a solvent.
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Neutralization with a weak base like ammonia is critical to precipitate the product without causing significant hydrolysis of the chloromethyl group.
Step 2: Synthesis of 1-Methyl-2-(chloromethyl)-1H-benzimidazole
N-methylation of the benzimidazole ring is achieved using a suitable methylating agent. Dimethyl sulfate is a potent and commonly used reagent for this transformation.
Protocol:
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Dissolve 2-(chloromethyl)-1H-benzimidazole (16.6 g, 0.1 mol) in anhydrous toluene (150 mL) in a dry round-bottom flask.
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Add dimethyl sulfate (13.9 g, 0.11 mol) dropwise to the solution at room temperature with stirring.
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Heat the reaction mixture to reflux for 3 hours.
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After cooling, add water (100 mL) and basify the mixture with a dilute ammonia solution.
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Separate the organic layer and extract the aqueous layer with chloroform (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methyl-2-(chloromethyl)-1H-benzimidazole.[2]
Mechanism of N-Methylation:
The reaction proceeds via a standard SN2 mechanism. The nitrogen of the benzimidazole acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. The sulfate group acts as the leaving group. The use of a non-polar solvent like toluene favors the reaction.
Diagram: N-Methylation of 2-(Chloromethyl)-1H-benzimidazole
Caption: Two-stage reductive amination process.
Data Presentation and Characterization
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: Nucleophilic Substitution | Route B: Reductive Amination |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate to Good | Good |
| Reagents | o-phenylenediamine, chloroacetic acid, dimethyl sulfate, 4-aminobenzoic acid | N-methyl-o-phenylenediamine, glyoxylic acid, copper(II) acetate, 4-aminobenzoic acid, sodium borohydride |
| Reaction Conditions | Reflux temperatures, acidic and basic conditions | Milder conditions for the final step |
| Purification | Recrystallization, filtration | Column chromatography, recrystallization |
Expected Characterization Data for 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid:
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1H NMR (DMSO-d6, 400 MHz) δ (ppm): 12.5 (s, 1H, COOH), 7.8-7.6 (m, 4H, Ar-H), 7.5-7.3 (m, 4H, Ar-H), 6.8 (t, 1H, NH), 4.6 (d, 2H, CH2), 3.8 (s, 3H, N-CH3).
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13C NMR (DMSO-d6, 100 MHz) δ (ppm): 167.5 (C=O), 153.0, 151.0, 142.5, 136.0, 131.5, 129.0, 122.5, 121.0, 118.0, 112.0, 110.0, 45.0 (CH2), 30.0 (N-CH3).
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IR (KBr, cm-1): 3400-2500 (O-H and N-H stretching), 1680 (C=O stretching), 1605, 1520 (C=C and C=N stretching).
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Mass Spectrometry (ESI-MS): m/z [M+H]+ calculated for C16H15N3O2: 282.12.
Safety and Handling Precautions
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Chloroacetic acid: Toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [3][4][5][6][7]* Dimethyl sulfate: Highly toxic and a suspected carcinogen. Use only in a certified chemical fume hood with appropriate PPE.
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Thionyl chloride: Corrosive and reacts violently with water. Handle in a fume hood and avoid contact with moisture. [8][9][10][11][12]* N-methyl-o-phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Use with adequate ventilation and appropriate PPE. [13][14][15][16]* Sodium borohydride: Flammable solid and reacts with water to produce flammable gases. Handle in a dry environment and away from ignition sources. [17][18]* 4-Aminobenzoic acid: May cause skin and eye irritation. Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This guide has outlined two effective and reliable synthetic routes for the preparation of 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid. Route A, via nucleophilic substitution, is a robust and classical approach. Route B, employing reductive amination, offers an alternative with potentially milder final-step conditions. The choice of synthesis will be dictated by the specific needs and resources of the research setting. By providing detailed protocols, mechanistic insights, and safety considerations, this document aims to facilitate the successful synthesis and further investigation of this promising benzimidazole derivative.
References
- CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google P
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (URL: [Link])
-
Safety Data Sheet: Chloroacetic acid - Carl ROTH. (URL: [Link])
-
Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PubMed Central. (URL: [Link])
-
Safety Data Sheet: Sodium borohydride - Carl ROTH. (URL: [Link])
-
1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. (URL: [Link])
-
Safety Data Sheet: 4-Aminobenzoic acid - Carl ROTH. (URL: [Link])
- CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)
-
Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: [Link])
-
N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS Thanh Binh Nguyen. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC - PubMed Central. (URL: [Link])
-
ChemInform Abstract: N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines under Mild Conditions. | Request PDF. (URL: [Link])
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (URL: [Link])
-
Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions - ResearchGate. (URL: [Link])
-
N-Methyl-o-phenylenediamine | C7H10N2 | CID 78498 - PubChem - NIH. (URL: [Link])
-
(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. (URL: [Link])
-
N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of... - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments - ResearchGate. (URL: [Link])
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Association. (URL: [Link])
-
111530 - Sodium borohydride powder - Safety Data Sheet. (URL: [Link])
- WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google P
-
Safety Data Sheet: Chloroacetic acid - Carl ROTH. (URL: [Link])
-
Material Safety Data Sheet - Cole-Parmer. (URL: [Link])
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (URL: [Link])
-
Orthorhombic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PubMed Central. (URL: [Link])
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - MDPI. (URL: [Link])
-
4-AMINOBENZOIC ACID EXTRA PURE - Loba Chemie. (URL: [Link])
-
Safety Data Sheet - DC Fine Chemicals. (URL: [Link])
-
Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. (URL: [Link])
-
A New Age for Chlorination - GalChimia. (URL: [Link])
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 3. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. EP1761510B1 - Method for producing 4-(benzimidazolylmethylamino)-benzamidines - Google Patents [patents.google.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 17. spectrabase.com [spectrabase.com]
- 18. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
